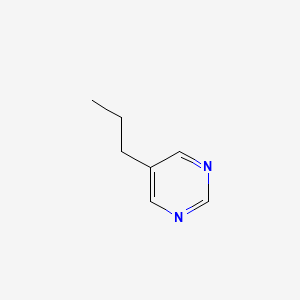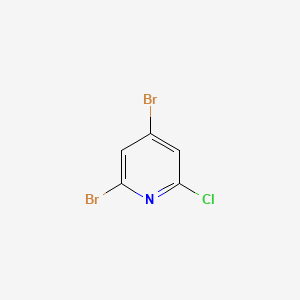
N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” is a synthetic organic compound that belongs to the class of diamines This compound features a long hexadecyl chain, a methoxybenzyl group, a methyl group, and a pyrimidinyl group attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” typically involves multi-step organic reactions. A possible synthetic route could include:
Alkylation: Starting with ethane-1,2-diamine, the first step might involve the selective alkylation of one of the amine groups with hexadecyl bromide under basic conditions to form N1-hexadecylethane-1,2-diamine.
Reductive Amination: The next step could involve the reductive amination of the remaining amine group with 4-methoxybenzaldehyde to introduce the 4-methoxybenzyl group.
Methylation: The N1 position could then be methylated using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrimidinyl group or the methoxybenzyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halides, sulfonates, or nitriles could be employed under various conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group could yield 4-methoxybenzoic acid, while reduction of the pyrimidinyl group could produce pyrimidinylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases, such as cancer, infections, or neurological disorders.
Industry
In industrial applications, the compound could be used as a surfactant, emulsifier, or stabilizer in various formulations. Its amphiphilic nature, due to the long hydrophobic chain and polar functional groups, makes it suitable for such roles.
Wirkmechanismus
The mechanism of action of “N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidinyl group could be involved in hydrogen bonding or π-π interactions, while the methoxybenzyl group might engage in hydrophobic interactions. The long hexadecyl chain could facilitate membrane association or penetration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-Hexadecyl-N2-(4-methoxybenzyl)ethane-1,2-diamine: Lacks the methyl and pyrimidinyl groups, potentially altering its reactivity and biological activity.
N1-Hexadecyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine: Lacks the methoxybenzyl and methyl groups, which could affect its solubility and interaction with biological targets.
N1-Methyl-N2-(4-methoxybenzyl)-N1-(pyrimidin-2-yl)ethane-1,2-diamine: Lacks the long hexadecyl chain, likely impacting its amphiphilic properties and industrial applications.
Uniqueness
The uniqueness of “N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” lies in its combination of functional groups and structural features. The presence of a long hydrophobic chain, multiple aromatic groups, and a diamine backbone provides a versatile platform for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C31H52N4O |
|---|---|
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
N-hexadecyl-N'-[(4-methoxyphenyl)methyl]-N-methyl-N'-pyrimidin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C31H52N4O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-34(2)26-27-35(31-32-23-18-24-33-31)28-29-19-21-30(36-3)22-20-29/h18-24H,4-17,25-28H2,1-3H3 |
InChI-Schlüssel |
FLTPNVQXNPFNDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


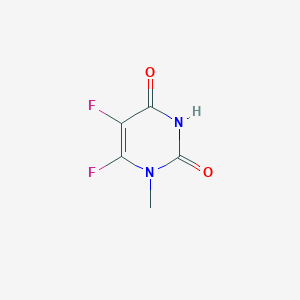
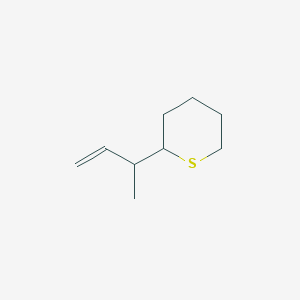
![2-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093352.png)
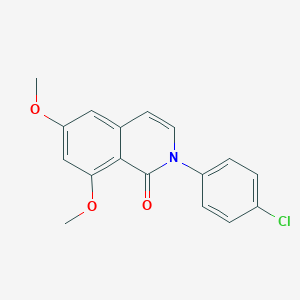

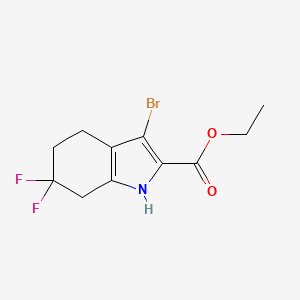
![2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B13093366.png)
![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)
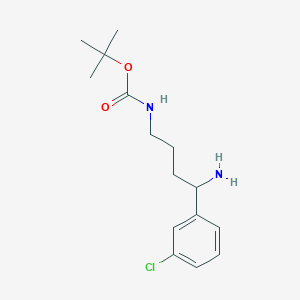
![(3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole](/img/structure/B13093378.png)
![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)
![2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B13093391.png)
